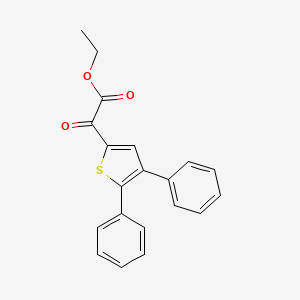
Ethyl 2-(4,5-diphenylthiophen-2-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4,5-diphenylthiophen-2-yl)-2-oxoacetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties The compound is characterized by the presence of two phenyl groups attached to the thiophene ring, making it a diphenyl derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4,5-diphenylthiophen-2-yl)-2-oxoacetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Introduction of Phenyl Groups: The phenyl groups can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the thiophene derivative with ethyl oxalyl chloride in the presence of a base such as pyridine to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Ethyl 2-(4,5-diphenylthiophen-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are often conducted in the presence of a catalyst or under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Ethyl 2-(4,5-diphenylthiophen-2-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the thiophene ring and phenyl groups contributes to its bioactivity.
Medicine: Explored for its potential as a pharmaceutical agent. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in electronic devices.
作用機序
The mechanism of action of Ethyl 2-(4,5-diphenylthiophen-2-yl)-2-oxoacetate depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring and phenyl groups can facilitate binding to these targets through hydrophobic interactions and π-π stacking.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and phenyl groups. This conjugation allows for efficient charge transport, making it useful in electronic applications.
類似化合物との比較
Ethyl 2-(4,5-diphenylthiophen-2-yl)-2-oxoacetate can be compared with other thiophene derivatives:
Ethyl 2-(4-phenylthiophen-2-yl)-2-oxoacetate: Similar structure but with only one phenyl group. This compound may have different electronic and biological properties due to the absence of the second phenyl group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester. The difference in ester groups can affect the compound’s solubility and reactivity.
2,5-Diphenylthiophene: Lacks the ester group, making it less reactive in certain chemical reactions. it may still exhibit similar electronic properties due to the presence of the thiophene ring and phenyl groups.
Conclusion
This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its electronic properties make it suitable for use in advanced materials and electronic devices. Further research into its biological activities and mechanism of action may uncover new therapeutic applications for this compound.
特性
IUPAC Name |
ethyl 2-(4,5-diphenylthiophen-2-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3S/c1-2-23-20(22)18(21)17-13-16(14-9-5-3-6-10-14)19(24-17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIJYSBSLRVRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,5-DICHLORO-4-HYDROXYPHENYL)(2-HYDROXY-4,4-DIMETHYL-6-OXO-1-CYCLOHEXENYL)METHYL]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B4920557.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,4-difluorophenyl)propanamide](/img/structure/B4920565.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B4920567.png)
![methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate](/img/structure/B4920582.png)
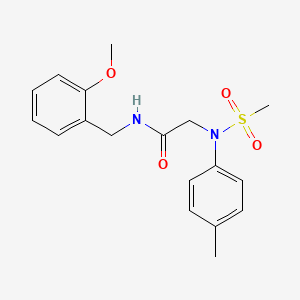
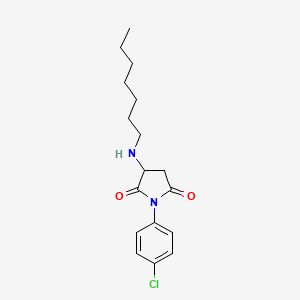
![5-cyclopropyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4920610.png)
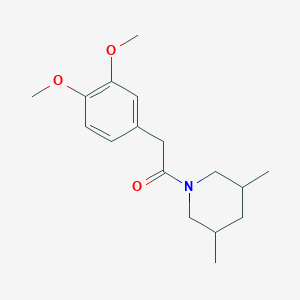
![N-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4920622.png)
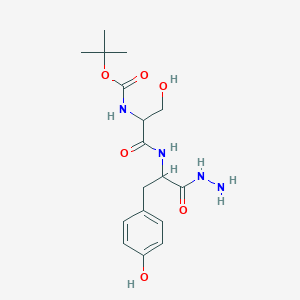
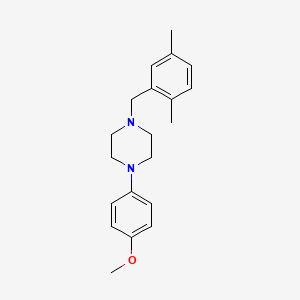
![1-(4-Ethylpiperazin-1-yl)-3-[1-(4-methyl-1,2,5-oxadiazole-3-carbonyl)piperidin-4-yl]propan-1-one](/img/structure/B4920649.png)
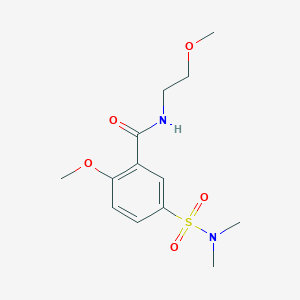
![pentyl 2-{[(4-bromophenyl)amino]methyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B4920659.png)
